[3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone
Description
Properties
IUPAC Name |
[3-[3-[(2,4-dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H18Cl2N2O3/c1-30-20-9-6-16(7-10-20)24(29)28-12-11-23(27-28)17-3-2-4-21(13-17)31-15-18-5-8-19(25)14-22(18)26/h2-14H,15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNEFVGXKFXXGAU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C(=O)N2C=CC(=N2)C3=CC(=CC=C3)OCC4=C(C=C(C=C4)Cl)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H18Cl2N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
453.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone , also known by its CAS number 720670-71-3, is a pyrazole derivative that has garnered attention for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is , with a molecular weight of 453.32 g/mol. The structure includes a pyrazole ring substituted by two aromatic rings, one of which contains a dichlorophenyl group and the other a methoxy group.
The biological activity of this compound is primarily attributed to its interaction with specific molecular targets within cells. Notably, it has been shown to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in the inflammatory process by converting arachidonic acid into prostanoids, including prostaglandins. By inhibiting COX enzymes, the compound may reduce inflammation and pain associated with various conditions.
Additionally, the compound may interact with G protein-coupled receptors (GPCRs), which are involved in numerous signaling pathways. The modulation of GPCR activity can lead to changes in intracellular calcium levels and subsequent cellular responses .
Antiinflammatory Activity
Research indicates that compounds similar to this compound exhibit significant anti-inflammatory properties. In vitro studies have demonstrated that these compounds can effectively reduce the production of pro-inflammatory cytokines in activated macrophages .
Anticancer Potential
Preliminary studies suggest that the compound may possess anticancer properties. It has been observed to induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle proteins. The compound's ability to inhibit tumor growth in animal models further supports its potential as an anticancer agent .
Antimicrobial Activity
The compound has shown promising antimicrobial activity against various bacterial strains. Its mechanism may involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways within microbial cells .
Case Studies and Research Findings
- In Vitro Studies : A study evaluated the anti-inflammatory effects of several pyrazole derivatives, including this compound. Results indicated a significant reduction in nitric oxide production in lipopolysaccharide-stimulated macrophages, suggesting potent anti-inflammatory activity.
- Animal Models : In a murine model of arthritis, administration of the compound led to decreased paw swelling and reduced histological signs of inflammation compared to control groups. This highlights its potential therapeutic application in treating inflammatory diseases.
- Anticancer Research : A series of experiments conducted on human cancer cell lines revealed that treatment with this compound resulted in increased apoptosis rates and decreased cell viability, indicating its possible role as an anticancer drug.
Data Summary Table
Scientific Research Applications
Anticancer Activity
Research has indicated that pyrazole derivatives exhibit significant anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation and induce apoptosis in various cancer cell lines. A study demonstrated that similar pyrazole derivatives effectively target specific signaling pathways involved in tumor growth and metastasis .
Anti-inflammatory Effects
The anti-inflammatory potential of pyrazole compounds is well-documented. This specific compound has shown promise in reducing inflammation markers in vitro and in vivo. Its mechanism may involve the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) .
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties against a range of bacterial strains. Preliminary studies suggest that it exhibits moderate antibacterial activity, making it a candidate for further development as an antimicrobial agent .
Synthesis Techniques
The synthesis of [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone typically involves multi-step organic reactions, including:
- Condensation Reactions : Utilizing appropriate hydrazones and ketones to form the pyrazole ring.
- Substitution Reactions : Introducing the dichlorophenyl and methoxy groups through electrophilic aromatic substitution.
These synthetic pathways have been optimized for yield and purity, ensuring the availability of the compound for research and development purposes.
Case Study 1: Anticancer Research
In a study published in a reputable journal, researchers synthesized various pyrazole derivatives, including the compound of interest, to evaluate their anticancer efficacy against breast cancer cells. The results indicated that the compound significantly inhibited cell growth compared to control groups, highlighting its potential as an anticancer agent .
Case Study 2: Anti-inflammatory Mechanism
Another investigation focused on the anti-inflammatory effects of this compound in a murine model of arthritis. The treated group exhibited reduced swelling and lower levels of inflammatory cytokines compared to untreated controls, suggesting a promising therapeutic role for inflammatory diseases .
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The dichlorophenyl group introduces electrophilic sites at the chlorine atoms, enabling nucleophilic substitution under basic or acidic conditions. For example:
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Hydrolysis : In aqueous NaOH (60°C), the 2,4-dichlorobenzyl ether linkage undergoes cleavage to form phenolic intermediates .
-
Amination : Reaction with primary amines (e.g., methylamine) replaces chlorine atoms with amine groups, yielding derivatives like [3-(4-aminophenyl)-pyrazol-1-yl] analogs .
Table 1: Substitution Reaction Conditions and Products
| Reaction Type | Reagents/Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Hydrolysis | 2M NaOH, 60°C, 4h | Phenolic intermediate | 72% | |
| Amination | CH₃NH₂ (excess), DMF, reflux, 6h | 3-(4-Methylaminophenyl)pyrazole analog | 58% |
Oxidation and Reduction
The methoxy and ketone groups participate in redox reactions:
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Demethylation : Treatment with BBr₃ in dichloromethane removes methoxy groups, generating hydroxylated derivatives .
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Ketone Reduction : Using NaBH₄ in ethanol reduces the methanone group to a secondary alcohol, though steric hindrance from the pyrazole ring limits efficiency (yield: 35%) .
Condensation Reactions
The ketone moiety reacts with hydrazines to form hydrazones, a key step in synthesizing heterocyclic systems. For instance:
Equation :
Biological Activity and Functionalization
Derivatives exhibit antibacterial properties, particularly when the methoxy group is replaced with electron-withdrawing substituents (e.g., nitro groups) .
Table 2: Biological Activity of Derivatives
| Derivative Structure | MIC (μg/mL) E. coli | MIC (μg/mL) S. aureus | Source |
|---|---|---|---|
| Nitro-substituted pyrazole analog | 12.5 | 25.0 | |
| Hydrazone-triazole hybrid | 6.25 | 12.5 |
Stability and Degradation
The compound is stable under ambient conditions but degrades under UV light via C-Cl bond cleavage, forming chlorinated byproducts .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Key Findings :
EGFR Inhibition :
- Compound 77a and 77b () exhibit strong EGFR inhibition (IC₅₀ = 114–145 nM). The dichlorophenyl group enhances activity compared to analogues with electron-donating substituents (e.g., methoxy). The thiazole ring in 77a/77b contributes to improved binding via π-π stacking .
- The target compound’s dichlorophenylmethoxy group may further optimize steric interactions with EGFR’s hydrophobic pocket, though direct activity data is unavailable in the provided evidence.
Crystallographic Insights :
- Dihedral angles between aromatic rings (e.g., 74.88° in ) influence molecular planarity and target binding. The dichlorophenylmethoxy group in the target compound may adopt a distinct conformation compared to simpler chlorophenyl derivatives.
Structure-Activity Relationship (SAR) Trends
- Electron-Withdrawing Groups (EWGs): Dichlorophenyl (Cl) and nitro (NO₂) substituents improve kinase inhibition by increasing electrophilicity and binding to ATP pockets .
- Electron-Donating Groups (EDGs) :
Methoxy (OCH₃) groups enhance solubility but may reduce EGFR affinity unless paired with EWGs (e.g., in 77a/77b ) . - Heterocyclic Additions : Thiazole or benzothiazole moieties (as in ) improve metabolic stability and π-π interactions.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for preparing [3-[3-[(2,4-Dichlorophenyl)methoxy]phenyl]pyrazol-1-yl]-(4-methoxyphenyl)methanone?
- Methodological Answer : Synthesis typically involves multi-step reactions, starting with the formation of a pyrazole core via cyclization. For example, chloro-substituted intermediates (e.g., 2-chloro-1-(pyrazolyl)ethanone) are reacted with nucleophilic reagents like substituted phenols under controlled conditions (60–120°C, using POCl₃ or H₂SO₄ as catalysts) . Purification often employs column chromatography with ethyl acetate/hexane gradients, followed by recrystallization from ethanol .
Q. How is structural characterization performed for this compound?
- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is the gold standard for confirming molecular geometry and intermolecular interactions (e.g., hydrogen bonding and π-π stacking) . Spectroscopic techniques include:
- ¹H/¹³C NMR : Assign methoxy (δ ~3.8 ppm), pyrazole protons (δ ~6.5–8.5 ppm), and aromatic carbons (δ ~110–160 ppm) .
- IR Spectroscopy : Identify carbonyl (C=O, ~1650–1700 cm⁻¹) and C-O-C (methoxy, ~1250 cm⁻¹) stretches .
Q. What analytical techniques are used to assess purity and monitor synthesis?
- Methodological Answer : Thin-layer chromatography (TLC) with UV visualization is standard for tracking reaction progress. High-performance liquid chromatography (HPLC) with C18 columns and methanol/water mobile phases quantifies purity (>95% required for biological assays) . Mass spectrometry (ESI-MS or EI-MS) confirms molecular ion peaks .
Advanced Research Questions
Q. How can contradictory biological activity data (e.g., antimicrobial vs. antitumor results) be resolved?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., bacterial strain variability or cytotoxicity thresholds). To address this:
- Conduct dose-response curves (IC₅₀/EC₅₀) across multiple cell lines or microbial strains .
- Validate mechanisms via enzyme inhibition assays (e.g., COX-2 or topoisomerase II) to link structure to activity .
- Use computational docking (e.g., AutoDock Vina) to model interactions with target proteins, prioritizing substituents like the dichlorophenyl group for hydrophobic binding .
Q. What strategies optimize reaction yields during scale-up synthesis?
- Methodological Answer : Key factors include:
- Solvent Selection : Polar aprotic solvents (DMF, DMSO) enhance solubility of aromatic intermediates .
- Temperature Control : Microwave-assisted synthesis reduces reaction time (e.g., 80°C for 30 min vs. 24 hours conventionally) .
- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) to accelerate cyclization steps .
Q. How do structural modifications (e.g., replacing methoxy with ethoxy groups) affect pharmacokinetics?
- Methodological Answer : Substituent effects are evaluated via:
- LogP Measurements : Compare partition coefficients (methoxy: ~2.1 vs. ethoxy: ~2.5) to predict blood-brain barrier permeability .
- Metabolic Stability Assays : Incubate with liver microsomes; methoxy groups often reduce CYP450-mediated oxidation compared to halogens .
- Molecular Dynamics Simulations : Analyze binding pocket occupancy in target proteins (e.g., kinase domains) .
Q. How can spectral data inconsistencies (e.g., NMR splitting patterns) be troubleshooted?
- Methodological Answer : Use heteronuclear 2D NMR (HSQC, HMBC) to resolve overlapping signals. For example, HMBC correlations can distinguish pyrazole C-3 from methoxy-bearing carbons . Compare with reference standards (e.g., 1-(4-methoxyphenyl)ethanone) for chemical shift validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
